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molecular formula C9H11NO B029787 5,6,7,8-Tetrahydroquinolin-2(1H)-one CAS No. 54802-19-6

5,6,7,8-Tetrahydroquinolin-2(1H)-one

Cat. No. B029787
M. Wt: 149.19 g/mol
InChI Key: SGKURJURKCHGJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07304052B2

Procedure details

5,6,7,8-Tetrahydro-2(1H)-quinolinone (0.134 mol) was added portionwise at 5° C. to sulfuric acid (200 ml). Then HNO3 (0.235 mol) was added portionwise while the temperature was kept below 10° C. The mixture was stirred at 5° C. for 1 hour, poured out carefully into a small amount of ice water and stirred at 0° C. for 10 min. The precipitate was filtered off and dried, yielding 14.2 g (55%) of 5,6,7,8-tetrahydro-3-nitro-2(1H)-quinolinone (intermediate 8)
Quantity
0.134 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0.235 mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][C:2]1=[O:11].[N+:12]([O-])([OH:14])=[O:13]>S(=O)(=O)(O)O>[N+:12]([C:3]1[C:2](=[O:11])[NH:1][C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=1)([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
0.134 mol
Type
reactant
Smiles
N1C(C=CC=2CCCCC12)=O
Name
Quantity
200 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0.235 mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 5° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept below 10° C
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C(NC=2CCCCC2C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.2 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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